![molecular formula C12H7Br3 B050784 2,4,5-Tribromobiphenyl CAS No. 115245-07-3](/img/structure/B50784.png)
2,4,5-Tribromobiphenyl
Overview
Description
Synthesis Analysis
While specific synthesis methods for 2,4,5-Tribromobiphenyl were not found, polybrominated biphenyls (PBBs) like it are typically synthesized for use as flame retardants . They are often incorporated into consumer products including appliances, electronics, and plastics .
Molecular Structure Analysis
The molecular formula of 2,4,5-Tribromobiphenyl is C12H7Br3 . It belongs to the class of organic compounds known as polybrominated biphenyls, which are organic aromatic compounds containing a biphenyl moiety, substituted at two or more ring positions by a bromine atom .
Physical And Chemical Properties Analysis
2,4,5-Tribromobiphenyl is a solid substance . Its average molecular mass is 390.896 g/mol . The predicted water solubility is 0.00013 g/L .
Scientific Research Applications
Rapid Analysis of Polybrominated Biphenyls (PBBs)
2,4,5-Tribromobiphenyl is used in the rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B single quadrupole GC/MS system . This method takes the advantage of the direct column heating technology of the Intuvo 9000 GC system to improve the heating rate .
Mechanism of Action
Target of Action
The primary target of 2,4,5-Tribromobiphenyl is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Pharmacokinetics
Given its structure and properties, it is likely to have low water solubility , suggesting that its bioavailability may be influenced by factors such as formulation and route of administration.
Result of Action
The molecular and cellular effects of 2,4,5-Tribromobiphenyl’s action are primarily related to its interaction with the AhR and the subsequent activation of xenobiotic metabolizing enzymes . This can lead to various biochemical changes and potential toxic effects, particularly in the presence of other halogenated aromatic hydrocarbons .
Safety and Hazards
Future Directions
While specific future directions for 2,4,5-Tribromobiphenyl were not found, the use of PBBs has gained increasing awareness in many countries/regions due to their toxicity and persistence in the environment . This suggests that future research may focus on finding safer alternatives or improving the environmental impact of these compounds.
properties
IUPAC Name |
1,2,4-tribromo-5-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBROTCWKGRRKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151024 | |
Record name | 1,1'-Biphenyl, 2,4,5-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Tribromobiphenyl | |
CAS RN |
115245-07-3 | |
Record name | 2,4,5-Tribromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115245073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,4,5-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-TRIBROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LO5M5MSK9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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